molecular formula C19H16ClN3O B149803 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride CAS No. 111664-82-5

21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride

Cat. No.: B149803
CAS No.: 111664-82-5
M. Wt: 337.8 g/mol
InChI Key: SVOMSEHNGXLQRU-UHFFFAOYSA-N
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Description

Dehydroevodiamine is an alkaloid that has been isolated from E. rutaecarpa and has anti-inflammatory, antiarrhythmic, hypotensive, and anti-amnesic biological activities. It inhibits LPS-induced secretion of prostaglandin E2 (PGE2; ) in RAW 264.7 mouse macrophages when used at a concentration of 30 μM. Dehydroevodiamine (0.1-0.3 μM) reduces the upstroke velocity, action potential amplitude, and contractile force of electrically-stimulated primary human atrial trabeculae. In vivo, dehydroevodiamine (10 mg/kg) decreases mean arterial blood pressure (MAP) by approximately 30% in rats. Dehydroevodiamine (1.5 mg/kg) also inhibits amnesia induced by amyloid-β (25-35) and increases latency to step-through in a passive avoidance test in mice.

Properties

CAS No.

111664-82-5

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

21-methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride

InChI

InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H

InChI Key

SVOMSEHNGXLQRU-UHFFFAOYSA-N

SMILES

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-]

Canonical SMILES

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-]

Related CAS

67909-49-3 (Parent)

Synonyms

dehydroevodiamine
dehydroevodiamine chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 2
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 3
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 4
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 5
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 6
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride

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